

Application Notes and Protocols: Antimicrobial Activity of 4-[2-(benzylideneamino)ethyl]phenol

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Compound of Interest

Compound Name: 4-[2-(benzylideneamino)ethyl]phenol

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Introduction

Schiff bases, characterized by the presence of an azomethine or imine group ($-C=N-$), are a versatile class of organic compounds with a wide range of biological activities, including antimicrobial properties.^{[1][2]} The compound **4-[2-(benzylideneamino)ethyl]phenol** belongs to this class and holds potential for development as a novel antimicrobial agent. The antimicrobial efficacy of Schiff bases is often attributed to the imine group, which can interfere with microbial cell processes.^[3] Furthermore, the presence of a phenol group in this particular molecule may contribute to its activity, as phenolic compounds are known for their antimicrobial effects.^{[4][5]} The complexation of Schiff bases with metal ions has also been shown to enhance their antimicrobial effects.^{[6][7][8]}

These application notes provide a summary of the antimicrobial activity of Schiff bases structurally related to **4-[2-(benzylideneamino)ethyl]phenol**, along with detailed protocols for evaluating its efficacy against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Structurally Related Phenolic Schiff Bases

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for various phenolic Schiff base derivatives against a range of microbial strains. This data provides a comparative reference for the expected activity of **4-[2-(benzylideneamino)ethyl]phenol**.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Schiff Bases against Bacterial Strains

Compound/ Schiff Base Derivative	Staphyloco- ccus aureus (µg/mL)	Escherichia coli (µg/mL)	Pseudomon- as aeruginosa (µg/mL)	Klebsiella pneumonia- e (µg/mL)	Reference
Pyrene- based SB (from 4- aminophenol)	-	-	-	-	[1]
4-[(5-pyren-1- yl-thiophen-2- ylmethylene)- amino]- phenol	1.284 mM	1.284 mM	1.284 mM	1.284 mM	[1]
4-[(4-pyren-1- yl- benzylidene)- amino]- phenol	1.284 mM	1.284 mM	1.284 mM	1.284 mM	[1]
Benzaldehyd- e & p- aminophenol derivative (PC1)	62.5	62.5	-	-	[9] [10]
Anisaldehyde & p- aminophenol derivative (PC2)	62.5	250	-	-	[9]
4- nitrobenzalde- hyde & p- aminophenol derivative	62.5	250	-	-	[9]

Cinnamaldehyde & p-aminophenol derivative (PC4)	-	62.5	-	-	[9]
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Table 2: Zone of Inhibition of Phenolic Schiff Bases against Fungal Strains

Compound/Schiff Base Derivative	Aspergillus niger (mm)	Candida albicans (mm)	Reference
Pyrene-based SB (from 4-aminophenol)	1.284 mM (MIC)	1.284 mM (MIC)	[1]
Benzaldehyde & p-aminophenol derivative (PC1)	-	No activity	[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from methodologies described for testing Schiff base compounds.[\[11\]](#)

1. Materials:

- 4-[2-(benzylideneamino)ethyl]phenol
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- 96-well microtiter plates
- Dimethyl sulfoxide (DMSO)
- Sterile saline solution (0.85%)

- 0.5 McFarland standard
- Resazurin solution (optional, for viability indication)
- Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
- Incubator

2. Procedure:

- Preparation of Stock Solution: Dissolve a known weight of **4-[2-(benzylideneamino)ethyl]phenol** in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
- Preparation of Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5×10^5 CFU/mL in the wells.
- Serial Dilutions: Add 100 μ L of sterile broth to each well of a 96-well plate. Add 100 μ L of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on. Discard 100 μ L from the last well.
- Inoculation: Add 10 μ L of the prepared microbial inoculum to each well.
- Controls:
 - Positive Control: A well containing broth, inoculum, and a standard antibiotic.
 - Negative Control: A well containing broth and inoculum only.
 - Sterility Control: A well containing broth only.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

Protocol 2: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

This protocol is a standard method for assessing antimicrobial activity, as seen in studies of Schiff base complexes.[\[6\]](#)[\[7\]](#)

1. Materials:

- **4-[2-(benzylideneamino)ethyl]phenol**
- Mueller-Hinton Agar (MHA)
- Bacterial or fungal strains
- Sterile filter paper discs (6 mm diameter)
- DMSO
- Sterile saline solution (0.85%)
- 0.5 McFarland standard
- Positive control antibiotic discs (e.g., Ciprofloxacin, Nystatin)[\[6\]](#)
- Sterile swabs
- Incubator

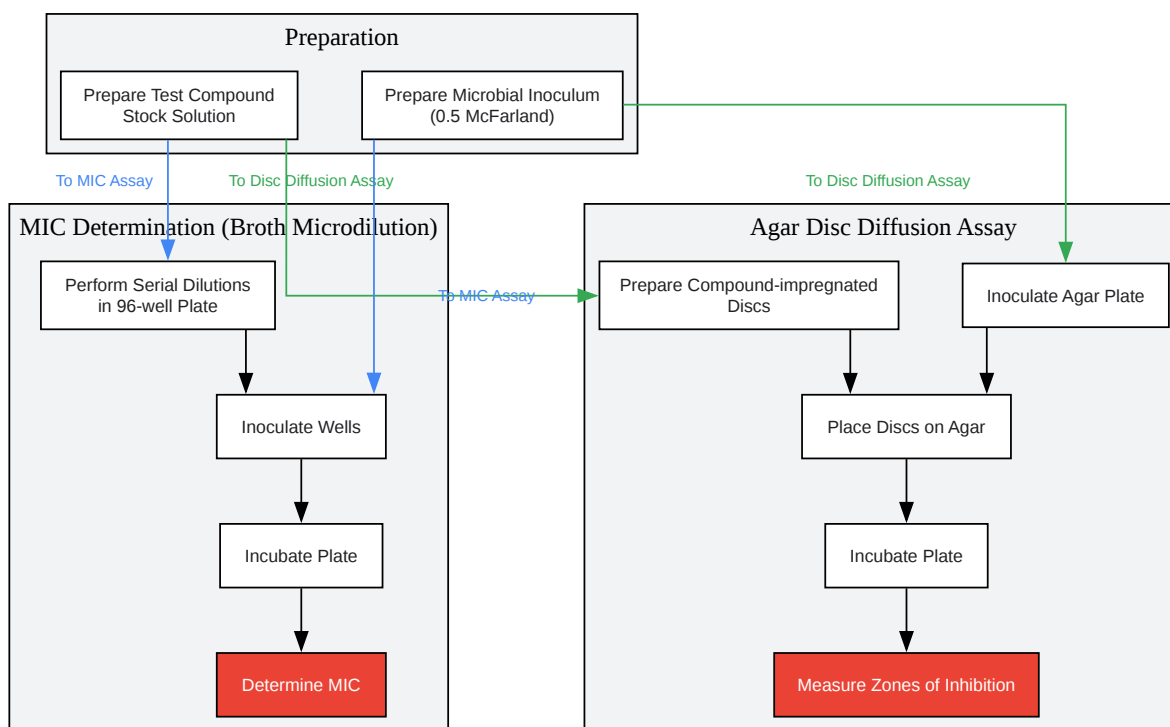
2. Procedure:

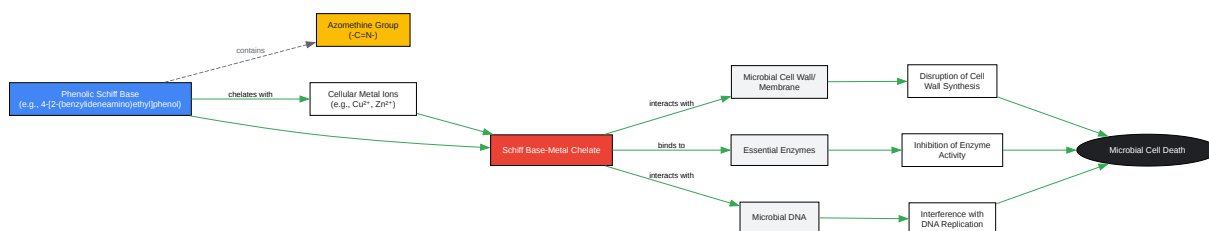
- Preparation of Test Plates: Prepare MHA plates and allow them to solidify.
- Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

- **Inoculation of Plates:** Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
- **Preparation of Discs:** Dissolve the test compound in DMSO to achieve desired concentrations (e.g., 15, 30, 60 μ g/disc).^[12] Aseptically apply a known volume (e.g., 10 μ L) of each concentration onto sterile filter paper discs and allow the solvent to evaporate.
- **Application of Discs:** Place the prepared discs, along with a positive control antibiotic disc and a DMSO-only (negative control) disc, onto the inoculated agar surface.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- **Measurement of Inhibition Zone:** Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing





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